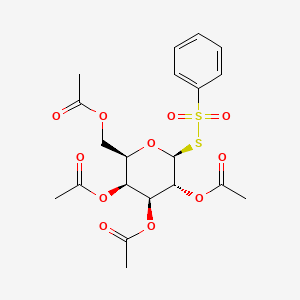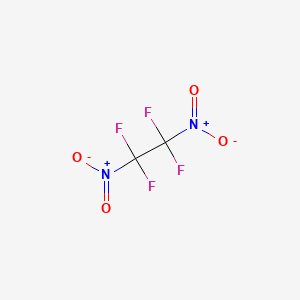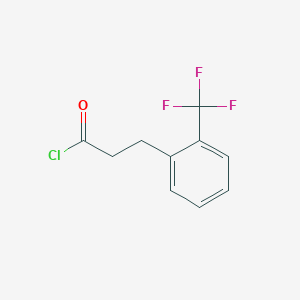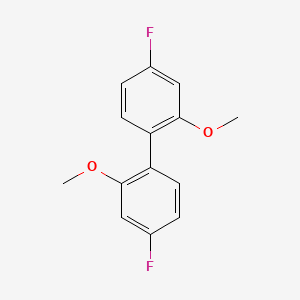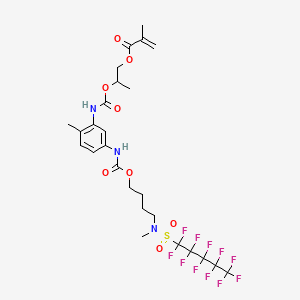![molecular formula C16H25N7O3 B15289223 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)
2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Gly-Gly-Arg-anilide is a tripeptide derivative that consists of glycine, glycine, and arginine residues linked together with an anilide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Gly-Arg-anilide typically involves solid-phase peptide synthesis (SPPS) techniques The process begins with the attachment of the first amino acid (glycine) to a resin, followed by sequential addition of the remaining amino acids (glycine and arginine) using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP)
Industrial Production Methods: On an industrial scale, the production of H-Gly-Gly-Arg-anilide may involve large-scale peptide synthesizers and automated systems to ensure consistency and efficiency. The use of high-throughput techniques and optimization of reaction conditions are crucial to achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: H-Gly-Gly-Arg-anilide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize specific functional groups within the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce certain functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of H-Gly-Gly-Arg-anilide, as well as substituted analogs with different functional groups.
Applications De Recherche Scientifique
H-Gly-Gly-Arg-anilide has shown promise in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a probe in studying peptide-protein interactions.
Medicine: H-Gly-Gly-Arg-anilide may have therapeutic potential in treating diseases related to peptide and protein dysfunction.
Industry: The compound can be utilized in the development of new materials and technologies, such as biodegradable polymers and drug delivery systems.
Mécanisme D'action
The mechanism by which H-Gly-Gly-Arg-anilide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
H-Gly-Gly-Arg-anilide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
H-Gly-Gly-Arg-OH: A tripeptide without the anilide group.
H-Gly-Arg-OH: A dipeptide consisting of glycine and arginine.
H-Gly-Gly-OH: A dipeptide consisting of two glycine residues.
Propriétés
Formule moléculaire |
C16H25N7O3 |
|---|---|
Poids moléculaire |
363.42 g/mol |
Nom IUPAC |
2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide |
InChI |
InChI=1S/C16H25N7O3/c17-9-13(24)21-10-14(25)23-12(7-4-8-20-16(18)19)15(26)22-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,17H2,(H,21,24)(H,22,26)(H,23,25)(H4,18,19,20) |
Clé InChI |
UHCNIPHINRNOFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


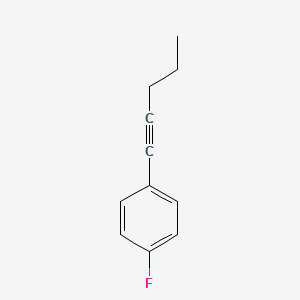
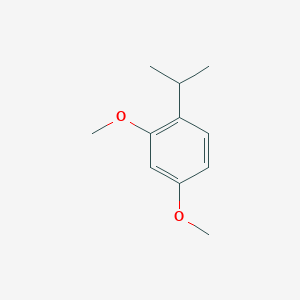
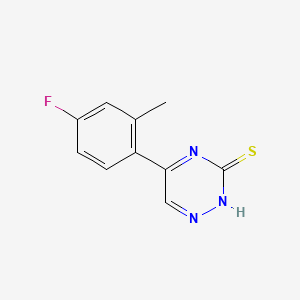
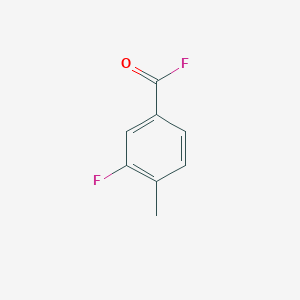
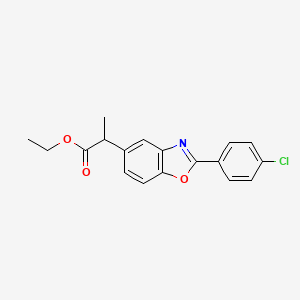
![(3R)-3-[3-[(2R)-3-cyanobut-3-en-2-yl]oxy-2-iodophenoxy]-2-methylidenebutanenitrile](/img/structure/B15289171.png)
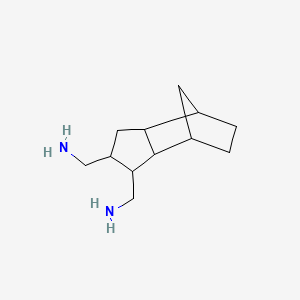
![2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate](/img/structure/B15289189.png)

